molecular formula C20H27N5O3S B2571159 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide CAS No. 1021248-57-6

3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

货号 B2571159
CAS 编号: 1021248-57-6
分子量: 417.53
InChI 键: XGAPGUIWNFZKOA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a potent inhibitor of a specific enzyme that is involved in the regulation of various physiological processes. In

作用机制

The mechanism of action of 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide involves the inhibition of PDE10A. PDE10A is an enzyme that breaks down cyclic nucleotides such as cAMP and cGMP. These cyclic nucleotides play a crucial role in various physiological processes such as neurotransmission and intracellular signaling. Inhibition of PDE10A leads to an increase in the levels of cyclic nucleotides, which in turn leads to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide have been extensively studied. Inhibition of PDE10A by this compound leads to an increase in the levels of cyclic nucleotides such as cAMP and cGMP. This increase in cyclic nucleotide levels leads to improved synaptic plasticity, which in turn leads to improved cognitive function. Additionally, inhibition of PDE10A has been shown to reduce symptoms of neurological disorders such as schizophrenia and Huntington's disease.

实验室实验的优点和局限性

The advantages of using 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide in lab experiments include its high potency and selectivity towards PDE10A. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound include its high cost and the need for expertise in organic chemistry for its synthesis.

未来方向

There are several future directions for the study of 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide. One potential direction is the development of more potent and selective inhibitors of PDE10A. Additionally, the effects of this compound on other physiological processes such as inflammation and metabolism could be studied. Finally, the potential use of this compound in the treatment of other neurological disorders could also be explored.
Conclusion:
In conclusion, 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a potent inhibitor of PDE10A that has potential applications in drug development. This compound has been extensively studied for its effects on cognitive function and neurological disorders. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide in drug development.

合成方法

The synthesis of 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 4-(pyrimidin-2-yl)piperazine with 3-bromopropylsulfonate to form the intermediate compound. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride to produce the final product. The purity of the final product can be ensured by using various techniques such as column chromatography and NMR spectroscopy.

科学研究应用

3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide has been extensively studied for its potential applications in drug development. This compound acts as a potent inhibitor of a specific enzyme called phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of various physiological processes such as cognition, movement, and behavior. Inhibition of PDE10A has been shown to improve cognitive function and reduce symptoms of various neurological disorders such as schizophrenia and Huntington's disease.

属性

IUPAC Name

3,4-dimethyl-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-16-5-6-18(15-17(16)2)19(26)21-9-4-14-29(27,28)25-12-10-24(11-13-25)20-22-7-3-8-23-20/h3,5-8,15H,4,9-14H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAPGUIWNFZKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。